2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide
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Overview
Description
2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is a chemical compound with the molecular formula C14H21N5O3S It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide typically involves the reaction of a purine derivative with a sulfanylacetamide group. One common method involves heating a mixture of the purine derivative and sulfanylacetamide in an appropriate solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and crystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or aminated derivatives.
Scientific Research Applications
2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetic acid
- Methyl 2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
- 2-[(7-Hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide
Uniqueness
2-(7-Hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide is unique due to its specific combination of a purine core with a sulfanylacetamide group.
Properties
IUPAC Name |
2-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-3-4-5-6-7-19-10-11(16-14(19)23-8-9(15)20)18(2)13(22)17-12(10)21/h3-8H2,1-2H3,(H2,15,20)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPJCSIJPUPFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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